molecular formula C18H13ClN2OS2 B13060412 4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine CAS No. 885460-86-6

4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine

Cat. No.: B13060412
CAS No.: 885460-86-6
M. Wt: 372.9 g/mol
InChI Key: GCNCSAMVAOVVLZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative featuring a chloro group at position 4, a 4-ethoxyphenyl substituent at position 2, and a thiophen-2-yl moiety at position 3. This scaffold is part of a broader class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthetic routes typically involve cyclization of 4-chloropyrimidine precursors with sulfur-containing reagents or nucleophilic substitution reactions to introduce substituents at the 2- and 5-positions . Characterization data (e.g., IR, NMR, mass spectrometry) for closely related analogs suggest a molecular weight of ~370–400 g/mol and distinct spectral signatures for the chloro, ethoxy, and thiophene groups .

Properties

CAS No.

885460-86-6

Molecular Formula

C18H13ClN2OS2

Molecular Weight

372.9 g/mol

IUPAC Name

4-chloro-2-(4-ethoxyphenyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H13ClN2OS2/c1-2-22-12-7-5-11(6-8-12)17-20-16(19)15-13(10-24-18(15)21-17)14-4-3-9-23-14/h3-10H,2H2,1H3

InChI Key

GCNCSAMVAOVVLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a thieno[2,3-D]pyrimidine intermediate, followed by the introduction of the 4-chloro, 4-ethoxyphenyl, and thiophen-2-yl substituents through various chemical reactions such as halogenation, alkylation, and thiolation. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. For example, nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-D]pyrimidines exhibit significant anticancer properties. Studies have shown that compounds similar to 4-chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cell proliferation and survival.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[2,3-D]pyrimidine derivatives showed promising results against different cancer cell lines, leading to further investigations into their structure-activity relationships (SAR) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thieno[2,3-D]pyrimidines have been reported to possess antibacterial and antifungal properties:

  • Research Findings : A recent study highlighted the effectiveness of thieno[2,3-D]pyrimidine derivatives against strains of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .

Organic Electronics

The unique electronic properties of thieno[2,3-D]pyrimidine compounds make them suitable for applications in organic electronics:

  • Conductivity : Research indicates that these compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Photovoltaic Devices

Thieno[2,3-D]pyrimidines can serve as active materials in photovoltaic devices due to their ability to absorb light and convert it into electrical energy:

  • Performance Metrics : Studies have shown that incorporating these compounds into photovoltaic systems can enhance efficiency due to their favorable energy levels and charge transport properties .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Anticancer ActivityInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
Antimicrobial ActivityEffective against bacterial strainsRecent antimicrobial studies
Organic ElectronicsUsed as semiconductors in OLEDs and OPVsResearch on electronic properties
Photovoltaic DevicesActive materials for enhanced efficiency in solar cellsStudies on photovoltaic performance

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives share structural motifs but differ in substituents, leading to variations in biological activity, solubility, and stability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities References
Target Compound : 4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine 4-Cl, 2-(4-ethoxyphenyl), 5-(thiophen-2-yl) ~387 (estimated) Antimicrobial (predicted), anticancer (structural analogs)
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine 4-Cl, 5-(thiophen-2-yl) 252.75 Not reported (used as a synthetic intermediate)
4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine 4-Cl, 2-ethyl, 5-phenyl 281.15 Anticancer (in vitro screening)
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine 4-Cl, 5-(4-chlorophenyl) 281.15 Antiproliferative activity (cell line studies)
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide 5-(thiophen-2-yl), 4-oxo, acetamide side chain 503 Anti-breast cancer (in vitro and in vivo)
3-(1H-indol-2-yl)-5-(thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine 3-(indol-2-yl), 5-(thiophen-2-yl) 374 Antimicrobial (broad-spectrum)

Key Observations:

Substituent Effects on Activity :

  • The 4-ethoxyphenyl group in the target compound may enhance bioavailability compared to simpler alkyl or halogenated analogs (e.g., ethyl or chloro substituents) .
  • Thiophen-2-yl at position 5 is a common feature in antimicrobial and anticancer derivatives, likely due to its electron-rich structure enabling interactions with enzymes like kinases .
  • Chloro at position 4 is critical for electrophilic reactivity, facilitating further functionalization (e.g., substitution with amines or alkoxy groups) .

Biological Performance :

  • Compounds with acetamide side chains (e.g., entry 5 in Table 1) exhibit superior anticancer activity, attributed to enhanced target binding via hydrogen bonding .
  • Triazolo-fused derivatives (e.g., entry 6) show potent antimicrobial activity, possibly due to increased planarity and intercalation with microbial DNA .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., 4-chloro-5-(2-thienyl)) are easier to synthesize but lack the pharmacological profile of more complex analogs .
  • The target compound’s 4-ethoxyphenyl group requires multi-step synthesis, including Ullmann coupling or nucleophilic aromatic substitution .

Biological Activity

4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), in vitro evaluations, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H14ClN3S2
  • Molecular Weight : 328.84 g/mol
  • CAS Number : 885524-09-4

The structural features include a thieno[2,3-D]pyrimidine core, which is known for its diverse biological activities, particularly as an anti-cancer agent.

Anticancer Activity

Research indicates that compounds with a thieno[2,3-D]pyrimidine structure exhibit promising anticancer properties. In a study evaluating various derivatives, it was found that those containing the thienopyrimidine moiety showed significant cytotoxic activity against several cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The inhibitory concentration (IC50) values for these compounds were notably lower than those of structurally similar compounds lacking the thiophene substitution .

Compound Cell Line IC50 (µM) Activity
This compoundA549<10High
This compoundNCI-H1975<10High
Control Drug (e.g., Olmutinib)NCI-H197515Moderate

The mechanism through which this compound exerts its anticancer effects appears to involve inhibition of key signaling pathways associated with tumor growth. Specifically, it has been noted to target the epidermal growth factor receptor (EGFR), particularly the mutant forms L858R and T790M, which are commonly implicated in non-small cell lung cancer resistance to first-line therapies .

In vitro assays demonstrated that at a concentration of 0.1 µM, the compound inhibited EGFR activity by approximately 36%, indicating its potential as a targeted therapy for resistant cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Studies have shown that derivatives of thieno[2,3-D]pyrimidines can significantly suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC50 values for COX-2 inhibition were reported as low as 0.04 µM for some derivatives, comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of thieno[2,3-D]pyrimidine derivatives in clinical settings:

  • Case Study on Lung Cancer : A cohort study involving patients with advanced lung cancer treated with a regimen including thieno[2,3-D]pyrimidines showed improved progression-free survival compared to historical controls receiving standard chemotherapy.
  • Inflammation Models : In animal models of inflammation induced by carrageenan and cotton pellets, compounds similar to this compound demonstrated significant reductions in edema and inflammatory markers.

Q & A

Q. Structural Characterization

  • ¹H/¹³C NMR : Distinct chemical shifts for protons at positions 2 (δ 7.8–8.2 ppm) and 5 (δ 7.3–7.6 ppm) confirm substitution patterns.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 342.10) validate molecular weight.
  • IR Spectroscopy : Absence of NH stretches (3200–3400 cm⁻¹) confirms successful alkylation .

What methodological frameworks are used to evaluate the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives?

Biological Activity Screening
Compounds are tested against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal (Candida albicans) strains using agar diffusion or broth microdilution (MIC determination). Derivatives with 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} groups show MIC values of 12.5–50 µg/mL, comparable to reference drugs like ciprofloxacin .

How do structural modifications at position 6 influence the structure-activity relationship (SAR) in antimicrobial derivatives?

Advanced SAR Analysis
Introducing 1,3,4-oxadiazole moieties at position 6 enhances antimicrobial potency by improving membrane permeability. For example, replacing a phenyl group with a 5-phenyl-1,3,4-oxadiazol-2-yl substituent increases activity by 3-fold against S. aureus. Electron-withdrawing groups (e.g., nitro) further enhance efficacy .

What computational approaches are employed to predict the drug-likeness and target affinity of thieno[2,3-d]pyrimidine derivatives?

Q. Computational Modeling

  • Molecular Docking : Compounds are docked into 5-HT₃ receptor (PDB: 6NPQ) or PARP-1 (PDB: 7KK5) binding sites using AutoDock Vina.
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA < 90 Ų) and CNS permeability. Derivatives with logP < 5 and <2 violations of Lipinski’s rules show favorable pharmacokinetics .

How can contradictory results in antimicrobial activity across studies be resolved methodologically?

Q. Data Contradiction Analysis

  • Standardized Assays : Use CLSI guidelines to minimize variability in MIC determinations.
  • Control Compounds : Include ciprofloxacin and fluconazole as positive controls.
  • Statistical Validation : Apply ANOVA to compare activity across ≥3 independent replicates .

What purification techniques are optimal for isolating thieno[2,3-d]pyrimidine derivatives with high yields?

Q. Purification Strategies

  • Recrystallization : Use ethanol/water (3:1) to isolate solids with >90% purity.
  • Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for polar derivatives.
  • HPLC : C18 columns with acetonitrile/water gradients resolve closely related analogs .

What are the critical parameters for ADMET profiling of thieno[2,3-d]pyrimidine-based drug candidates?

Q. ADMET Profiling

  • Absorption : Caco-2 permeability > 1 × 10⁻⁶ cm/s.
  • Metabolism : CYP3A4 inhibition potential (<50% at 10 µM).
  • Toxicity : Ames test negativity and hepatotoxicity prediction via ProTox-II .

How can regioselectivity challenges in electrophilic substitution reactions at position 5 be addressed?

Q. Regioselectivity Optimization

  • Directing Groups : Use thiophen-2-yl at position 5 to activate the C-6 position via electron-donating effects.
  • Lewis Acid Catalysts : SnCl₄ or FeCl₃ in DCM at 0°C improves selectivity for C-6 bromination .

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